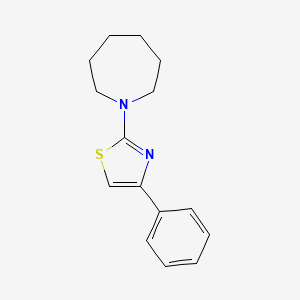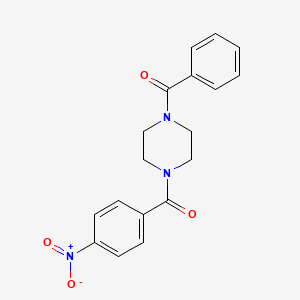
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide: is a chemical compound characterized by the presence of a chloro-nitrophenyl group attached to a methoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide typically involves the reaction of 2-chloro-5-nitroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-5-nitroaniline and methoxyacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen, at a temperature range of 0-5°C.
Procedure: The 2-chloro-5-nitroaniline is dissolved in a suitable solvent such as dichloromethane, and triethylamine is added to the solution. Methoxyacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide at elevated temperatures.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride. The reactions are conducted under mild conditions to prevent over-reduction.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out under acidic conditions to facilitate the oxidation process.
Major Products Formed
Substitution Reactions: The major products are N-(2-substituted-5-nitrophenyl)-2-methoxyacetamides.
Reduction Reactions: The major product is N-(2-chloro-5-aminophenyl)-2-methoxyacetamide.
Oxidation Reactions: The major product is N-(2-chloro-5-nitrophenyl)-2-carboxyacetamide.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The nitro group can participate in redox reactions, altering the oxidative state of the target molecules. Additionally, the methoxy group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
類似化合物との比較
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide can be compared with similar compounds such as:
N-(2-chloro-5-nitrophenyl)-2-phenylacetamide: This compound has a phenyl group instead of a methoxy group, which alters its reactivity and biological activity.
N-(2-chloro-5-nitrophenyl)-2-methylacetamide: The presence of a methyl group instead of a methoxy group affects the compound’s solubility and chemical properties.
N-(2-chloro-5-nitrophenyl)-2-hydroxyacetamide: The hydroxy group increases the compound’s ability to form hydrogen bonds, affecting its interaction with biological molecules.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biochemical research, and industrial applications. Ongoing research continues to explore its full potential and possible therapeutic applications.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-8-4-6(12(14)15)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTDXVLRBGLKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}benzoic acid](/img/structure/B5817569.png)



![N-[2-(2,4-dichlorophenyl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B5817600.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-fluorobenzamide](/img/structure/B5817611.png)
![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)
![4-[2-Benzyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine](/img/structure/B5817631.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)



![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)
